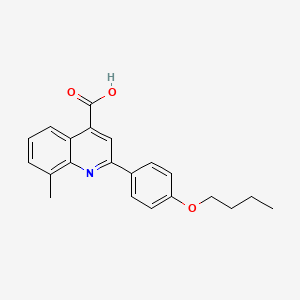

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGHYEZHBOFPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of 4-butoxyaniline, which is then subjected to a Friedländer synthesis to form the quinoline coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation, critical for modifying bioavailability or linking to other molecules.

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) or via coupling agents like DCC/DMAP.

-

Amidation : Reacts with amines (e.g., benzylamine) using EDCl/HOBt, forming stable amide bonds.

Nucleophilic Aromatic Substitution

Electrophilic sites on the quinoline ring participate in substitution reactions:

-

Chlorination : At the 7-position using SOCl₂ or PCl₅ in refluxing toluene (110°C, 6–8 hours).

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-position, confirmed by HPLC-MS .

Oxidation and Reduction

-

Oxidation : The butoxyphenyl side chain oxidizes to a ketone using KMnO₄ in acidic conditions (yield: 65–72%).

-

Reduction : Quinoline ring hydrogenation with H₂/Pd-C in ethanol produces tetrahydroquinoline derivatives (pressure: 50 psi, 24 hours) .

Metal-Catalyzed Cross-Coupling

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane (90°C, 12 hours), introducing aryl groups at the 2-position .

Cyclization Reactions

In acidic conditions (HCl/EtOH), the compound undergoes cyclization to form fused polycyclic structures, validated by ¹H NMR (disappearance of –COOH proton at δ 14.00 ppm) .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit:

-

Antileishmanial Activity : IC₅₀ values of 3.2–12.4 μM against L. donovani .

-

HDAC Inhibition : Hydroxamic acid derivatives show HDAC3 selectivity (IC₅₀: 0.18 μM) .

Stability and Degradation

-

Hydrolysis : The carboxylic acid group hydrolyzes in alkaline conditions (pH > 10), reverting to carboxylate salts.

-

Photodegradation : UV light (254 nm) induces ring-opening reactions, forming aldehydes and ketones.

| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄, reflux | Methyl ester | 78 |

| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative | 62 |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, dioxane | 2-Biphenylquinoline | 81 |

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value in drug development, particularly for infectious diseases and cancer. Further studies should explore its catalytic asymmetric reactions and in vivo efficacy.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Cancer Treatment: Research indicates that quinoline derivatives, including 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, derivatives have been developed that selectively inhibit HDAC3, demonstrating potent anticancer activity in vitro .

- Antileishmanial Activity: Studies have synthesized various quinoline-4-carboxylic acids to evaluate their effects against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds were subjected to biological assays, revealing varying degrees of antileishmanial activity .

- Theranostics: The compound's structure allows for modifications that enhance its properties as a theranostic agent—capable of both diagnosing and treating diseases. Specifically, its derivatives have been explored for targeting fibroblast activation protein (FAP) in tumors, facilitating imaging and therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Pfitzinger Reaction: This method is often employed to synthesize quinoline derivatives by reacting appropriate precursors under controlled conditions. The resulting compounds are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied:

- Antioxidant Properties: Some studies have evaluated the antioxidant capabilities of quinoline derivatives through various assays, indicating potential benefits in reducing oxidative stress .

- Inhibition of Enzymatic Activity: The compound has been investigated for its ability to inhibit specific enzymes involved in tumor progression. For example, certain derivatives have shown effective inhibition against lipoxygenase (LOX), an enzyme linked to inflammation and cancer .

Case Studies

Several case studies highlight the compound's efficacy:

- Cancer Cell Lines: In vitro studies have demonstrated the ability of this compound derivatives to induce apoptosis in various cancer cell lines, suggesting a mechanism for their anticancer effects .

- Animal Models: Preclinical trials involving animal models have shown promising results for tumor targeting using modified quinoline compounds labeled with radioisotopes for imaging purposes. These studies indicate that the compound can significantly enhance imaging contrast while minimizing side effects .

Summary Table of Key Findings

| Application | Findings |

|---|---|

| Cancer Treatment | Selective HDAC3 inhibition with potent anticancer activity |

| Antileishmanial Activity | Variable activity against Leishmania donovani |

| Theranostics | Effective targeting of FAP in tumors for imaging and therapy |

| Antioxidant Properties | Demonstrated antioxidant activity through various assays |

| Enzyme Inhibition | Effective inhibition of lipoxygenase and other relevant enzymes |

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s quinoline core allows it to intercalate with DNA, potentially leading to anticancer activity. In material science, its electronic properties facilitate its use in OLEDs and DSCs by enhancing electron transport and light absorption .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Chain Length : The butoxy group in the target compound increases lipophilicity (logP ~5.2 ) compared to shorter chains (e.g., methoxy or propoxy). This may improve tissue penetration but could reduce aqueous solubility.

- Antibacterial Activity: Analogues with electron-withdrawing groups (e.g., chloro at position 7 or phenyl at position 2) show enhanced activity against S. aureus. For example, 8-methyl-2-phenylquinoline-4-carboxylic acid exhibits an MIC of 64 µg/mL , while chloro-substituted variants (e.g., 7-chloro-8-methyl derivatives) are less explored but may offer broader-spectrum activity .

- Cytotoxicity: Compounds like 5a4 (a 2-phenylquinoline-4-carboxylic acid derivative) demonstrate low cytotoxicity in MTT assays, suggesting a favorable therapeutic window for this class .

Pharmacological and Industrial Relevance

- Antibacterial Applications: Quinoline-4-carboxylic acid derivatives inhibit bacterial DNA gyrase, a mechanism shared with fluoroquinolones .

- Discontinuation Note: The target compound’s discontinued status highlights challenges in scalability or toxicity, underscoring the need for further optimization of substituents (e.g., replacing butoxy with shorter alkoxy chains).

Biological Activity

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21NO3

- Molecular Weight : 335.40 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the role of quinoline derivatives, including this compound, in cancer treatment. The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression.

-

HDAC Inhibition :

- Quinoline derivatives have shown potential as HDAC inhibitors, which can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. In vitro studies demonstrated that compounds with similar structures exhibited significant HDAC inhibitory activity, suggesting a promising avenue for anticancer drug development .

- Mechanism of Action :

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. The compound has been tested against various bacteria and fungi, showing effectiveness in inhibiting growth.

- In Vitro Studies :

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives is another area of interest. The compound may exert its effects through inhibition of pro-inflammatory mediators.

- Mechanism :

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

- Synthesis Methods : Classical approaches like Friedländer or Doebner–von Miller reactions can be adapted by substituting appropriate precursors (e.g., 4-butoxybenzaldehyde and 8-methylquinoline derivatives). Mechanochemical methods are advantageous for solvent reduction and faster kinetics .

- Optimization : Vary temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid). Monitor purity via HPLC and adjust stoichiometry of the butoxyphenyl precursor to minimize side products .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., butoxyphenyl at C2, methyl at C8). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₁H₂₁NO₃). X-ray crystallography resolves spatial conformation, particularly the dihedral angle between quinoline and butoxyphenyl groups .

Q. What are the key considerations for ensuring the compound's stability during storage?

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid moisture and light exposure, as the carboxylic acid group may undergo hydrolysis or photodegradation. Conduct periodic FT-IR analysis to detect degradation (e.g., loss of –COOH peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can mechanochemical approaches be applied to the synthesis of this compound, and what advantages do they offer over traditional methods?

- Mechanochemical Synthesis : Use ball milling with solid-state reactants (e.g., anhydrous precursors) to eliminate solvents. This reduces waste and enhances reaction rates. Monitor reaction progress via in-situ Raman spectroscopy. Yields >85% are achievable with reduced energy input compared to reflux methods .

Q. What strategies are employed to investigate the compound's interactions with biological targets, such as enzymes or receptors?

- Biological Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cytochrome P450 isoforms.

- Cellular Uptake : Radiolabel the compound with ¹⁴C and track accumulation in cancer cell lines (e.g., HeLa) via scintillation counting.

- In Vivo Models : Administer to murine models to assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and tissue distribution .

Q. How can researchers address discrepancies in spectroscopic data obtained from different batches of the compound?

- Data Reconciliation :

- Batch Analysis : Compare NMR spectra (e.g., δ 8.2 ppm for quinoline H) across batches. Use 2D-COSY to confirm coupling patterns.

- Impurity Profiling : Employ LC-MS with tandem columns (C18 and HILIC) to identify trace byproducts (e.g., dealkylated derivatives).

- Statistical Validation : Apply multivariate analysis (PCA) to spectral datasets to isolate batch-specific variations .

Q. What computational methods are used to predict the compound's reactivity and guide functionalization?

- In Silico Tools :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C4-carboxylic acid for esterification).

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers to assess membrane permeability (logP ~3.2).

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound's solubility in polar vs. nonpolar solvents be resolved?

- Methodological Refinement :

- Solubility Testing : Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) and solvents (DMSO, hexane).

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize discrepancies. For example, high δP values explain poor solubility in hexane despite predictions .

Structure-Activity Relationship (SAR) Studies

Q. How does the butoxyphenyl substituent influence the compound's pharmacological activity compared to other alkoxy groups?

- SAR Strategies :

- Analog Synthesis : Replace butoxy with methoxy/ethoxy groups and compare IC₅₀ values in enzyme assays.

- Free-Wilson Analysis : Quantify contributions of substituent hydrophobicity (π) and steric effects (Es) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.